molecular formula C19H26N4O3 B5654404 2-(2-aminoisonicotinoyl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one

2-(2-aminoisonicotinoyl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B5654404
M. Wt: 358.4 g/mol
InChI Key: GTJGAJWZVOXCOV-UHFFFAOYSA-N
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Description

This compound integrates multiple structural features, including a pyran ring, a diazaspiro[4.5]decan backbone, and an isonicotinoyl group, suggesting a broad spectrum of chemical and biological activities. The compound's structural complexity and diversity imply a multifaceted synthesis strategy and potential utility in drug development, given the biological relevance of its constituent moieties.

Synthesis Analysis

The synthesis of complex molecules like this typically involves multi-step reactions, starting from simple precursors. While direct synthesis methods for this exact compound may not be documented, the literature offers insights into the synthesis of structurally related compounds. For instance, pyrazine derivatives, which share some structural similarities, have been synthesized through various strategies, including palladium-catalyzed reactions and multi-component condensation processes (Rossi et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their reactivity and interaction with biological targets. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the structure. The presence of a diazaspiro[4.5]decan core and a pyran ring suggests a rigid framework that could influence the compound's binding affinity to specific receptors or enzymes.

Chemical Reactions and Properties

The compound's reactivity can be anticipated from its functional groups. The aminoisonicotinoyl moiety, for example, could engage in hydrogen bonding and electrostatic interactions, crucial for biological activity. Similarly, the tetrahydro-2H-pyran ring could undergo electrophilic substitution reactions or serve as a dienophile in Diels-Alder reactions, indicating a versatile chemical profile (Yanan Qiu et al., 2009).

properties

IUPAC Name

2-(2-aminopyridine-4-carbonyl)-7-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c20-16-12-14(2-7-21-16)17(24)22-9-6-19(13-22)5-1-8-23(18(19)25)15-3-10-26-11-4-15/h2,7,12,15H,1,3-6,8-11,13H2,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJGAJWZVOXCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)C3=CC(=NC=C3)N)C(=O)N(C1)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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